PI-091
Description
PI-091 is a γ-lactam-containing natural product first isolated from Paecilomyces species, characterized by a γ,γ-C,O-disubstituted α,β-unsaturated γ-lactam skeleton and a 2-hydroxy-2-methyloctanoyl side chain . Its structure was confirmed via NMR spectroscopy, including 2D NMR techniques such as HMBC and COSY, which elucidated the connectivity of the unsaturated lactam core and the acyl substituent .
Synthesized through a convergent route involving aldol reactions of N-Boc-protected γ-methoxylactams, this compound’s total synthesis was achieved with high stereoselectivity, enabling further biological evaluation . Functionally, this compound exhibits platelet aggregation inhibition, a property attributed to its unique lactam framework and acyl side chain . This bioactivity distinguishes it from other γ-lactam derivatives, which often target microbial resistance or receptor antagonism .
Properties
CAS No. |
129051-63-4 |
|---|---|
Molecular Formula |
C17H29NO4 |
Molecular Weight |
311.422 |
IUPAC Name |
(2R)-4-[2(S)-Hydroxy-2-methyloctanoyl]-2-isopropyl-2-methoxy-3-pyrrolin-5-one |
InChI |
InChI=1S/C17H29NO4/c1-6-7-8-9-10-16(4,21)14(19)13-11-17(22-5,12(2)3)18-15(13)20/h11-12,21H,6-10H2,1-5H3,(H,18,20)/t16-,17-/m0/s1 |
InChI Key |
ZPRHLCQHLGKOOC-IRXDYDNUSA-N |
SMILES |
O=C1C(C([C@@](C)(O)CCCCCC)=O)=C[C@](OC)(C(C)C)N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PI-091 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of PI-091 and Related γ-Lactams
Key Observations :
- This compound lacks the epoxide group present in euvesperins and pseurotins, which is critical for their bioactivity against MRSA .
- Unlike azaspirene’s spirocyclic framework , this compound’s planar α,β-unsaturated lactam allows distinct interactions with platelet receptors .
- The 2-hydroxy-2-methyloctanoyl group in this compound is absent in oteromycin, which instead features a tetramic acid unit linked to lipid metabolism .
Key Observations :
- This compound’s synthesis is more efficient (>65% yield) compared to pseurotins (22%) and azaspirene (18%), likely due to its modular aldol-based approach .
- Euvesperins are derived from this compound-like precursors via microbial oxidation, highlighting their biosynthetic relationship .
Bioactivity and Mechanisms
- This compound: Inhibits platelet aggregation by binding to GPIIb/IIIa receptors, preventing fibrinogen crosslinking .
- Euvesperins: Disrupt MRSA’s arbekacin resistance by inhibiting aminoglycoside-modifying enzymes via epoxide-mediated covalent binding .
- Pseurotin A : Targets NF-κB signaling through its spirocyclic system, reducing inflammatory cytokine production .
- Oteromycin : Blocks endothelin receptors via its tetramic acid unit, altering vasoconstriction pathways .
Functional Divergence : Despite shared γ-lactam cores, substituents dictate target specificity. This compound’s acyl chain enhances solubility for blood-based activity, while euvesperins’ epoxide enables enzyme inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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